1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone

Catalog No.
S691843
CAS No.
924852-23-3
M.F
C11H15NO2S
M. Wt
225.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone

CAS Number

924852-23-3

Product Name

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone

IUPAC Name

1-[4-(morpholin-4-ylmethyl)thiophen-2-yl]ethanone

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

InChI

InChI=1S/C11H15NO2S/c1-9(13)11-6-10(8-15-11)7-12-2-4-14-5-3-12/h6,8H,2-5,7H2,1H3

InChI Key

NIWODBPZPSZMLJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CS1)CN2CCOCC2

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCOCC2

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone (CAS 924852-23-3) is a specifically substituted acetylthiophene designed as a key intermediate for the synthesis of complex heterocyclic compounds. Its primary value lies in its role as a precursor to the thieno[3,2-d]pyrimidine scaffold, a core structure in numerous kinase inhibitors targeting signaling pathways like PI3K/Akt/mTOR. The compound integrates two critical structural features into a single molecule: the 2-acetylthiophene moiety, which serves as a reactive handle for pyrimidine ring formation, and the 4-morpholinomethyl group, a common pharmacophore used to enhance solubility and biological activity in the final active pharmaceutical ingredient (API).

Attempting to replace this compound with simpler, less expensive precursors like 1-(4-bromo-2-thienyl)ethanone or 2-acetylthiophene necessitates a longer, linear synthesis. Such routes require adding the morpholinomethyl sidechain in later stages, often involving harsh reagents (e.g., n-butyllithium at -78°C for formylation) or multi-step sequences like bromination followed by substitution or reductive amination. This approach typically results in a lower overall yield, increases the number of purification steps, and complicates process scale-up compared to the convergent strategy enabled by this pre-optimized intermediate. The specific 2,4-substitution pattern is also critical for the regiochemistry of the final thienopyrimidine ring, which is essential for target binding in kinase inhibitors, making isomeric analogs non-interchangeable.

Enables a Convergent Synthesis, Avoiding Low-Temperature and Multi-Step Late-Stage Functionalization

Procuring this pre-functionalized intermediate allows for a convergent synthesis strategy, which is generally preferred for process efficiency. An alternative, linear route to a key thienopyrimidine intermediate requires late-stage functionalization starting from a simpler core. For example, a documented synthesis involves formylating a 4-morpholinothieno[2,3-d]pyrimidine core using n-butyllithium at -78°C, followed by reductive amination to install the sidechain. Using 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone allows the sidechain to be incorporated from the start, bypassing these demanding cryogenic steps and reducing the overall step count to the final API.

Evidence DimensionSynthesis Strategy Efficiency
Target Compound DataEnables a convergent route where key fragments are pre-assembled.
Comparator Or BaselineLinear route requiring late-stage formylation at -78°C with n-BuLi followed by reductive amination.
Quantified DifferenceQualitatively higher process efficiency by avoiding cryogenic reactions and reducing the number of late-stage synthetic and purification steps.
ConditionsComparison of synthetic strategies for constructing complex thienopyrimidine APIs.

This reduces process complexity, improves scalability, and can significantly increase the overall yield from starting material to final product.

Optimized Precursor for High-Yielding Thienopyrimidine Ring Formation via Enaminone Intermediate

The 2-acetyl group on this compound is an ideal handle for constructing the pyrimidine ring of a thieno[3,2-d]pyrimidine core. A standard, high-yielding method involves reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable enaminone intermediate. This intermediate can then be cyclized with an amidine, such as 2-methyl-2-thiopseudourea, to form the desired substituted thienopyrimidine. In a representative synthesis of the core of PI3K inhibitor GDC-0941, this cyclization step proceeded with a 78% yield. Procuring this specific ketone provides direct access to this robust and well-established synthetic route.

Evidence DimensionYield of Key Cyclization Step
Target Compound Data78% yield in forming the thienopyrimidine core from the derived enaminone.
Comparator Or BaselineAlternative cyclization methods, such as those starting from 2-aminothiophene-3-carbonitriles, often involve more steps or lower-yielding cyclocondensations.
Quantified DifferenceProvides entry to a documented high-yield (78%) transformation central to the synthesis of potent kinase inhibitors.
ConditionsReaction of the derived enaminone with 2-methyl-2-thiopseudourea sulfate in ethanol, as described in the synthesis of GDC-0941 precursors.

This ensures high-yield conversion and reproducibility for a critical bond-forming step, reducing waste and simplifying the purification of downstream intermediates.

Direct Incorporation of a Critical Pharmacophore for Solubility and Potency

The morpholine moiety is a frequently used pharmacophore in kinase inhibitors that often occupies the solvent-exposed region of the ATP binding pocket, improving both aqueous solubility and cell permeability. In the potent PI3K inhibitor GDC-0941 (Pictilisib), the morpholine group is an essential component of the final structure. By procuring 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone, a research or process chemist secures this critical structural element from the outset. This avoids the risk of late-stage installation failures and ensures the desired pharmacokinetic properties are built into the synthetic route from an early stage.

Evidence DimensionPharmacophore Integration
Target Compound DataProvides the morpholine moiety, a key feature for PI3K inhibitors like GDC-0941, pre-installed on the thiophene core.
Comparator Or BaselineAnalogs lacking the morpholine group or using other amines, which would require separate SAR studies and may result in inferior solubility or potency.
Quantified DifferenceNot applicable (Qualitative advantage in drug design and process development).
ConditionsStructure-activity relationship studies of thieno[3,2-d]pyrimidine-based kinase inhibitors.

This de-risks the synthesis of compounds intended for biological screening by ensuring a key solubilizing and potency-enhancing group is present from the start.

Process Development for Thieno[3,2-d]pyrimidine APIs

This compound is the right choice for route scouting and process development where a convergent synthesis is prioritized to maximize overall yield and minimize the number of steps. Its use avoids harsh, cryogenic late-stage functionalizations, leading to a more efficient and scalable manufacturing process for APIs like Pictilisib (GDC-0941) and its analogs.

Synthesis of PI3K/mTOR Inhibitor Libraries

In medicinal chemistry, this intermediate is ideal for rapidly generating libraries of thieno[3,2-d]pyrimidine-based inhibitors. It provides a robust core-forming reaction and incorporates the essential morpholine pharmacophore, allowing chemists to focus on diversifying other positions on the scaffold to explore structure-activity relationships.

Development of Kinase Inhibitors Requiring High Solubility

For drug discovery programs targeting kinases where poor solubility of initial hits is a challenge, using this building block ensures the final compounds contain a proven solubilizing group. This can improve the reliability of in vitro screening data and provide a better pharmacokinetic starting point for lead optimization.

XLogP3

1.1

Wikipedia

1-{4-[(Morpholin-4-yl)methyl]thiophen-2-yl}ethan-1-one

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